

Spectroscopic Profile of 2-Iodo-4-methoxy-1-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-4-methoxy-1-methylbenzene

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Iodo-4-methoxy-1-methylbenzene** (also known as 2-iodo-1-methoxy-4-methylbenzene). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. All data is presented in a structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-Iodo-4-methoxy-1-methylbenzene**.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.60	d	1.7	1H	Ar-H
7.10	dd	8.3, 1.5	1H	Ar-H
6.72	d	8.3	1H	Ar-H
3.85	s	-	3H	-OCH ₃
2.26	s	-	3H	Ar-CH ₃
[1]				

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100.6 MHz

Chemical Shift (δ) ppm	Assignment
156.1	Ar-C-OCH ₃
139.8	Ar-C-H
132.0	Ar-C-CH ₃
129.9	Ar-C-H
110.8	Ar-C-H
85.7	Ar-C-I
56.4	-OCH ₃
19.9	-CH ₃
[1]	

Table 3: Mass Spectrometry Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z	Relative Intensity (%)	Assignment
248.00	100	[M] ⁺
[1]		

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following are representative experimental protocols for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **2-Iodo-4-methoxy-1-methylbenzene** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
- **Instrumentation:** The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The proton spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
- **¹³C NMR Acquisition:** The carbon spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectra.

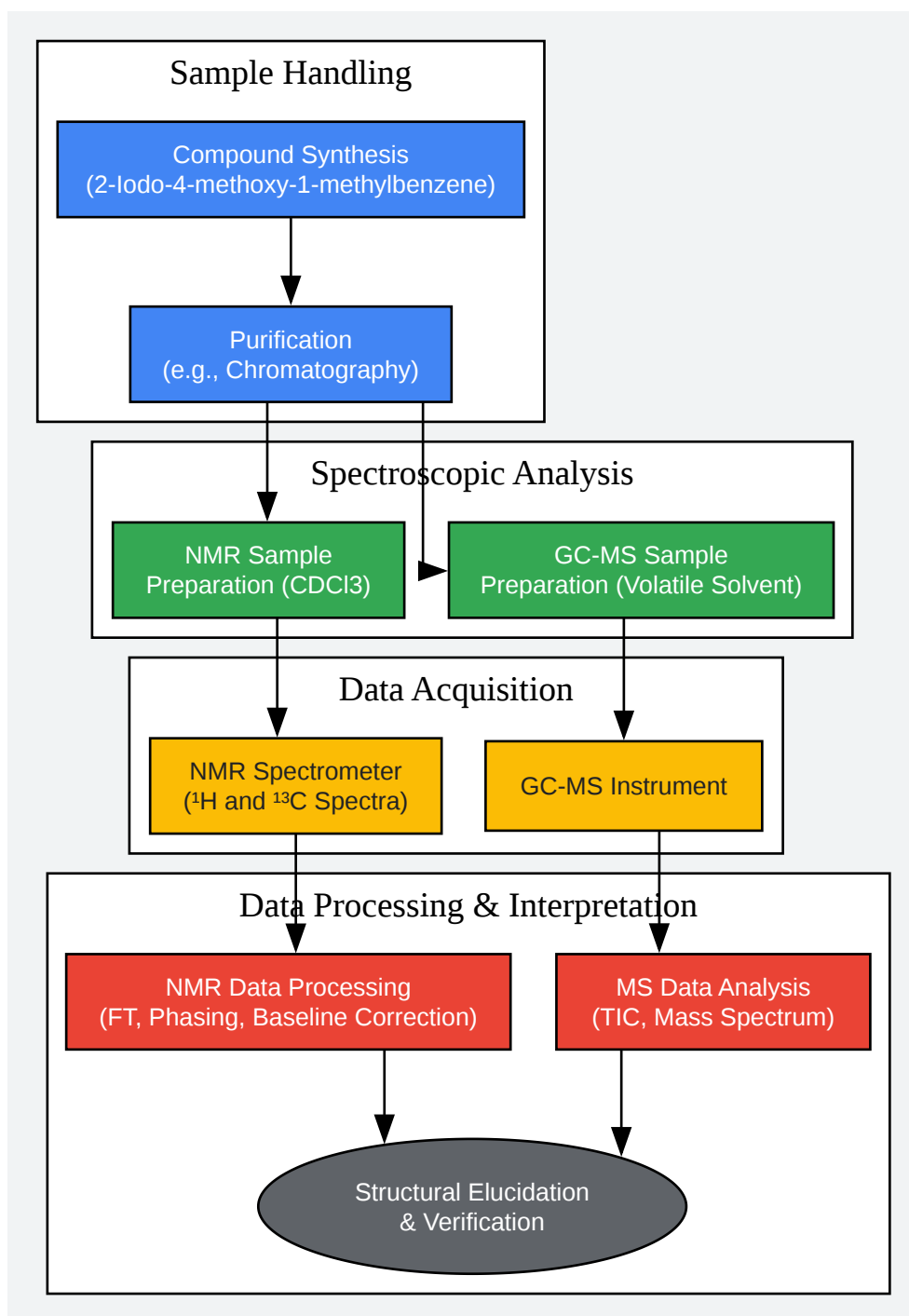
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2-Iodo-4-methoxy-1-methylbenzene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer, typically a single quadrupole or ion trap analyzer, is used for the analysis.
- **Gas Chromatography:** A small volume of the prepared sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate charged fragments. The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragmentation pattern.
- **Data Analysis:** The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte are analyzed to determine the retention time and the mass spectral data.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-Iodo-4-methoxy-1-methylbenzene**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]
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